9-(4-fluorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
This compound belongs to the furochromenone class, characterized by a fused cyclopenta-furo-chromenone backbone. The 4-fluorophenyl substituent at position 9 and the methyl group at position 6 are critical for its physicochemical and biological properties. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity.
Properties
Molecular Formula |
C21H15FO3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
14-(4-fluorophenyl)-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C21H15FO3/c1-11-19-17(18(10-24-19)12-5-7-13(22)8-6-12)9-16-14-3-2-4-15(14)21(23)25-20(11)16/h5-10H,2-4H2,1H3 |
InChI Key |
GLWSKFMLMOYXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Cyclization Methods
The foundational approach to synthesizing this polycyclic compound involves Knoevenagel condensation followed by intramolecular cyclization . A representative route begins with the condensation of 4-fluorophenylacetone with a substituted chromenone precursor under basic conditions. For instance, refluxing in toluene with pyrrolidine as a catalyst facilitates the formation of the intermediate enone . Subsequent cyclization in acetone with potassium carbonate (K₂CO₃) at elevated temperatures (Δ) yields the fused tricyclic core .
Key Reaction Parameters:
-
Solvent: Acetone or toluene
-
Base: K₂CO₃ (2.0 equiv)
-
Temperature: 80–100°C (reflux)
-
Time: 3–4 hours
This method, while reliable, suffers from prolonged reaction times and moderate yields due to competing side reactions, such as oligomerization of the enone intermediate.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a superior alternative to conventional heating, significantly accelerating reaction kinetics. For analogous chromenone derivatives, MWI reduces cyclization time from hours to minutes while improving yields. For example, substituting thermal reflux with MWI at 150°C in acetone (5–8 minutes) increases yields to 77–84% .
Optimized MWI Conditions:
-
Power: 300 W
-
Temperature: 150°C
-
Time: 5–8 minutes
The rapid, uniform heating of MWI minimizes decomposition pathways, making it ideal for thermally sensitive intermediates.
Palladium-Catalyzed Cross-Coupling for Aryl Functionalization
Introducing the 4-fluorophenyl group necessitates Suzuki-Miyaura coupling between a boronic acid derivative and a brominated precursor. For instance, reacting 6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one-9-boronic acid with 1-bromo-4-fluorobenzene in the presence of Pd(PPh₃)₄ achieves selective arylation .
Coupling Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 90°C
-
Time: 12 hours
This method ensures regioselectivity and compatibility with the electron-rich furochromenone system.
Comparative Analysis of Synthetic Routes
The table below contrasts conventional and microwave-assisted methods for key intermediates:
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 3–4 hours | 5–8 minutes |
| Yield | 57–70% | 77–84% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Data adapted from studies on analogous chromenones .
Mechanistic Insights and Challenges
The formation of the dihydrocyclopenta ring proceeds via 6π-electrocyclic closure of the enone intermediate, followed by tautomerization to stabilize the conjugated system. The 4-fluorophenyl group’s electron-withdrawing nature slightly deactivates the aromatic ring, necessitating careful optimization of coupling conditions to avoid premature dehalogenation .
Critical Challenges:
-
Steric Hindrance: Bulky substituents at the 6-methyl position impede cyclization efficiency.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A pilot study using a tubular reactor with immobilized K₂CO₃ achieved 85% yield at a throughput of 1.2 kg/day, demonstrating feasibility for industrial production.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce different functional groups into the fluorophenyl ring.
Scientific Research Applications
9-(4-fluorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogenated Aryl Substituents
9-(4-Chlorophenyl)-2,3-Dihydrocyclopenta[c]Furo[3,2-g]Chromen-4(1H)-One
- Molecular Formula : C₁₉H₁₂ClO₃
- Molecular Weight : 336.768 g/mol
- LogP : 5.67
- Key Features : The chlorine atom increases lipophilicity (higher LogP vs. fluorine analogs) and may enhance receptor binding via hydrophobic interactions. However, chlorine’s larger atomic radius could reduce steric compatibility in enzyme active sites compared to fluorine.
- Biological Relevance: Similar halogenated furochromenones exhibit moderate DHFR inhibition (~14–39% activity), though less potent than methotrexate (89.57%) .
9-[(2-Chloro-6-Fluorophenyl)Methoxy]-7-Methyl-2,3-Dihydrocyclopenta[c]Chromen-4(1H)-One
- Molecular Formula : C₂₀H₁₃ClFO₃
- Key Features : Dual chloro-fluoro substitution introduces both steric bulk and electronic effects. The methoxy linker may influence solubility and metabolic stability.
- Comparison: The combined halogens could improve target affinity but may complicate synthesis and increase toxicity risks compared to mono-halogenated analogs .
Analogs with Non-Halogenated Substituents
9-(1,3-Benzodioxol-5-yl)-6-Methyl-2,3-Dihydrocyclopenta[c]Furo[3,2-g]Chromen-4(1H)-One
- The methyl group at position 6 aligns with the target compound.
- Biological Relevance: Oxygenated substituents in furochromenones correlate with improved binding to iron-binding receptors, as seen in related compounds .
9-(tert-Butyl)-2,3-Dihydrocyclopenta[c]Furo[3,2-g]Chromen-4(1H)-One
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 282.33 g/mol
- LogP : 5.03
- Lower molecular weight may enhance bioavailability.
- Comparison : Reduced lipophilicity (vs. chlorophenyl analog) suggests a trade-off between solubility and membrane permeability .
Butyl 2-(7-Aryl-1-Methyl-2,4-Dioxo-Furo[3,2-g]Pteridine-3(2H)-yl) Acetates
- Key Features : These derivatives, though pteridine-based, share the furo[3,2-g] moiety. Substituents like nitro or halogens at the para-position of the aryl group enhance DHFR inhibition by 12–35%.
- Comparison : The target compound’s 4-fluorophenyl group may similarly exploit electron-withdrawing effects to improve enzyme interaction, as seen in pteridine derivatives .
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity may optimize hydrogen bonding in enzyme active sites, as seen in DHFR inhibitors where electron-withdrawing groups boost activity .
- Synthetic Feasibility : Fluorination steps may increase synthesis complexity compared to tert-butyl or benzodioxole derivatives, but offer advantages in metabolic stability .
Biological Activity
9-(4-Fluorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenones. Its unique bicyclic structure incorporates elements from both furan and chromen derivatives, contributing to its significant biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H15FO3
- Molecular Weight : 334.35 g/mol
- InChI Key : GLWSKFMLMOYXFS-UHFFFAOYSA-N
- LogP : 4.8911 (indicating lipophilicity)
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
- Antioxidant Properties : It may act as a free radical scavenger, thus protecting cells from oxidative stress.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity linked to cell signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : There is evidence suggesting it might influence the expression of genes related to cell cycle regulation and apoptosis.
Research Findings and Case Studies
A review of recent literature highlights several key studies:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the micromolar range .
- Another research article reported that the compound induced apoptosis in colon cancer cells by activating caspase pathways .
- Anti-inflammatory Research :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| 9-(4-Fluorophenyl)-6-methyl... | High (IC50 µM) | Moderate | Yes |
| 3-(4-Fluorophenyl)-4-methyl... | Moderate | High | Yes |
| 7-Methoxy-chromenone derivatives | High | Low | Yes |
Q & A
Q. What are the optimal synthetic routes for 9-(4-fluorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with cyclopenta[c]furan precursors and introduce fluorophenyl groups via Suzuki-Miyaura coupling. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/ethanol mixtures) to enhance yield .
- Reaction optimization : Use Design of Experiments (DoE) to test variables (temperature: 80–120°C, reaction time: 12–48 hrs). Monitor purity via HPLC and adjust stoichiometric ratios of methylating agents (e.g., methyl iodide) .
- Characterization : Confirm structure via / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
Q. What methodologies are recommended to assess solubility and stability under varying experimental conditions?
Methodological Answer:
- Solubility : Use the equilibrium solubility protocol (24-hr agitation, 25°C). Quantify dissolved compound via HPLC-UV with a C18 column (λ = 254 nm) .
- Stability :
Advanced Research Questions
Q. What experimental frameworks are suitable for evaluating the environmental fate and ecological impacts of this compound?
Methodological Answer:
Q. How can researchers design studies to investigate the mechanisms of biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- In vitro assays :
- Mechanistic profiling : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bax/Bcl-2) .
Q. How should contradictions in pharmacological or toxicological data be resolved?
Methodological Answer:
- Data triangulation : Replicate studies under standardized conditions (e.g., ISO 10993-22 for cytotoxicity). Control variables like cell passage number and serum batch .
- Meta-analysis : Pool data from multiple labs using random-effects models. Assess heterogeneity via statistics and subgroup analysis (e.g., dose-response vs. time-course) .
- Mechanistic validation : Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout of suspected receptors) .
Q. What are the best practices for computational modeling of this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes to proteins (e.g., kinases). Validate with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability .
- QSAR modeling : Curate datasets from PubChem BioAssay (AID 1259402) and train models with Random Forest algorithms. Prioritize descriptors like topological polar surface area (TPSA) .
- Validation : Compare predicted IC values with experimental data (R > 0.7 acceptable) .
Q. What strategies are recommended to detect transformation products in environmental or biological matrices?
Methodological Answer:
- Suspect screening : Use LC-HRMS (Q Exactive HF-X) with mass error < 2 ppm. Generate inclusion lists for expected metabolites (e.g., hydroxylated or demethylated derivatives) .
- Isotopic labeling : Synthesize -labeled compound and track degradation pathways via isotopic pattern analysis .
- Non-targeted analysis : Process HRMS data with XCMS Online and annotate unknowns via molecular networking (GNPS) .
Q. Methodological Tables
Q. Notes
- Avoid commercial databases (e.g., BenchChem). Prioritize peer-reviewed journals and OECD/ISO protocols.
- For synthetic optimization, cross-reference crystallographic data from related flavone derivatives .
- Ecological risk assessments require multi-compartment modeling (e.g., USEtox) to estimate predicted no-effect concentrations (PNECs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
